molecular formula C7H8N2S B1621674 3,6-Dimethylimidazo[2,1-b]thiazole CAS No. 25944-60-9

3,6-Dimethylimidazo[2,1-b]thiazole

Cat. No. B1621674
CAS RN: 25944-60-9
M. Wt: 152.22 g/mol
InChI Key: UGNKCPGTFXKLRQ-UHFFFAOYSA-N
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Description

3,6-Dimethylimidazo[2,1-b]thiazole is a chemical compound with the molecular formula C7H8N2S . Its molecular weight is 152.22 . The compound is typically stored in a dry room at room temperature .


Molecular Structure Analysis

The InChI code for 3,6-Dimethylimidazo[2,1-b]thiazole is 1S/C7H8N2S/c1-5-3-9-6(2)4-10-7(9)8-5/h3-4H,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

3,6-Dimethylimidazo[2,1-b]thiazole is a solid at room temperature .

Scientific Research Applications

Anticancer Activity

  • Synthesis and Anticancer Evaluation : Novel 2,6-dimethyl-N'-substituted phenylmethylene-imidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazides were synthesized and evaluated for anticancer activity. One compound showed significant cytotoxicity against ovarian cancer cell lines (Terzioğlu & Gürsoy, 2003).

  • Antitumor Activity in Indolinones : Another study synthesized 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones, showing potential as antitumor agents. These compounds were able to block colon adenocarcinoma HT-29 in mitosis (Andreani et al., 2005).

Biological Activities and Organic Synthesis

  • Enaminones as Building Blocks : Enaminones derived from 2-[E-3-(N,N-dimethylamino)acryloyl]-3-methyl-5,6diphenylimidazo[2,1-b]thiazole were used to synthesize various heterocycles. Imidazo[2,1-b]thiazoles have shown antitumor, antibacterial, and anticonvulsant activities (Gomha & Abdel‐Aziz, 2012).

  • Anticoccidial Agents : 5,6-Diarylimidazo[2,1-b][1,3]thiazoles with amine substituents showed potential as anticoccidial agents in both in vitro and in vivo assays (Scribner et al., 2008).

Antimicrobial and Antifungal Activity

  • Anti-infectious Agents : A series of new imidazo[2,1-b]thiazoles demonstrated potent antimicrobial activities against various candida strains and antifungal potential (Juspin et al., 2010).

  • Synthesis and Antimicrobial Activity : Research on imidazothiazole derivatives of benzofuran revealed promising antimicrobial activities (Shankerrao et al., 2017).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,6-dimethylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-5-3-9-6(2)4-10-7(9)8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNKCPGTFXKLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398635
Record name 3,6-Dimethylimidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylimidazo[2,1-b]thiazole

CAS RN

25944-60-9
Record name 3,6-Dimethylimidazo[2,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Ma, M Na, Y Gu, G Huang, X Li… - Applied Organometallic …, 2015 - Wiley Online Library
With PPh 3 acting as a ligand, a convenient method for CuCl 2 ‐catalyzed arylation of imidazo[1,2‐b]thiazoles and thiazoles with aryl iodides under mild reaction conditions is described…
Number of citations: 10 onlinelibrary.wiley.com
GD Meakins, SRR Musk, CA Robertson… - Journal of the …, 1989 - pubs.rsc.org
The salts formed from α-aminothiazoles and α-bromo ketones (RCOCH2Br) have been basified, and the products converted into amides. Examination of the amides established that …
Number of citations: 31 pubs.rsc.org
NV Kovalenko, AY Cherepakha, GP Kutrov… - Chemistry of …, 2012 - Springer
The behavior of imidazo[1,2-a]pyridinium, imidazo[1,2-a]pyrimidinium, and imidazo[2,1-b]thiazolium bromides derivatives in oxidative bromination reactions has been studied. It has …
Number of citations: 4 link.springer.com
G Huang, M Teng, B Liu, M Rong, Y Liu… - Journal of Organometallic …, 2016 - Elsevier
Dehydrogenative alkenylation of imidazo[2,1-b]thiazoles via palladium(II)-catalyzed site-selective Csingle bondH bond activation has been developed in moderate to good yields under …
Number of citations: 11 www.sciencedirect.com
R Sakhuja, A Kumar - Transition‐Metal‐Catalyzed C‐H …, 2023 - Wiley Online Library
Imidazole‐fused heterocycles constitute an interesting class of privileged chemical entities found in natural products, and form the backbone for the construction of complex organic …
Number of citations: 1 onlinelibrary.wiley.com
AM El-Reedy, SM Hussain - Indian J. Chem. B, 1988
Number of citations: 9
ẤP CHO - Indian Journal of Chemistry: Organic …, 1988 - Council of Scientific & Industrial …
Number of citations: 0

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